3-(3-Chlorobenzyl)azetidine hydrochloride
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Overview
Description
3-(3-Chlorobenzyl)azetidine hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorobenzyl)azetidine hydrochloride typically involves the reaction of 3-chlorobenzylamine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with 3-chlorobenzyl chloride . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorobenzyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
3-(3-Chlorobenzyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzymatic activities, receptor functions, and signal transduction pathways, contributing to its bioactivity .
Comparison with Similar Compounds
Azetidine: A simpler analogue with similar ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity.
Uniqueness: 3-(3-Chlorobenzyl)azetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGULEEGRPIOVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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